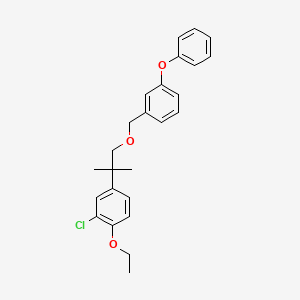
2-Propenenitrile, polymer with (1-methylethenyl)benzene
Übersicht
Beschreibung
2-Propenenitrile, polymer with (1-methylethenyl)benzene is a copolymer formed from the monomers acrylonitrile and alpha-methylstyrene. This compound is known for its excellent heat resistance, mechanical properties, and dimensional stability. It is widely used in various industrial applications, particularly in the production of high-performance plastics and resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene copolymers are typically synthesized through radical emulsion polymerization. The monomers are metered into a reaction mixture containing a radical initiator and an emulsifier in an aqueous phase. The polymerization is carried out at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: In industrial settings, the production of acrylonitrile alpha-methylstyrene copolymers involves the emulsion polymerization of 65-75% alpha-methylstyrene and 25-35% acrylonitrile. The monomer mixture is added gradually to control the heat of polymerization, ensuring efficient heat removal and high-quality copolymer production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the copolymer.
Substitution: Substitution reactions, particularly involving the nitrile group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the copolymer, and various substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, polymer with (1-methylethenyl)benzene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which acrylonitrile alpha-methylstyrene exerts its effects involves the interaction of its molecular structure with various targets. The nitrile group in acrylonitrile can participate in hydrogen bonding and dipole-dipole interactions, while the alpha-methylstyrene component provides rigidity and stability to the copolymer. These interactions contribute to the compound’s overall properties, such as heat resistance and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
Styrene Acrylonitrile (SAN): Similar to acrylonitrile alpha-methylstyrene but lacks the alpha-methyl group, resulting in different thermal and mechanical properties.
Acrylonitrile Butadiene Styrene (ABS): Contains butadiene, which provides additional toughness and impact resistance compared to acrylonitrile alpha-methylstyrene.
Polyvinyl Chloride (PVC): Often blended with acrylonitrile alpha-methylstyrene to enhance heat resistance and dimensional stability.
Uniqueness: 2-Propenenitrile, polymer with (1-methylethenyl)benzene stands out due to its unique combination of heat resistance, mechanical strength, and dimensional stability. The presence of the alpha-methyl group in the styrene component enhances these properties, making it a valuable material for high-performance applications .
Eigenschaften
CAS-Nummer |
215369-94-1 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
prop-2-enenitrile;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-3-4/h3-7H,1H2,2H3;2H,1H2 |
InChI-Schlüssel |
VNNBZUFJRRODHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1.C=CC#N |
Verwandte CAS-Nummern |
25747-74-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-](/img/structure/B8719602.png)

